molecular formula C17H19NO3S B2632171 1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole CAS No. 873588-42-2

1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B2632171
CAS No.: 873588-42-2
M. Wt: 317.4
InChI Key: AZCSYUYNCNVJFQ-UHFFFAOYSA-N
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Description

1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with a 3-ethyl-4-methoxybenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps. One common approach is to start with the preparation of 3-ethyl-4-methoxybenzenesulfonyl chloride, which can be synthesized from 3-ethyl-4-methoxybenzene through sulfonylation reactions . This intermediate is then reacted with 2,3-dihydro-1H-indole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-ethyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole is unique due to its specific indole core structure combined with the 3-ethyl-4-methoxybenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-ethyl-4-methoxyphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-3-13-12-15(8-9-17(13)21-2)22(19,20)18-11-10-14-6-4-5-7-16(14)18/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCSYUYNCNVJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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